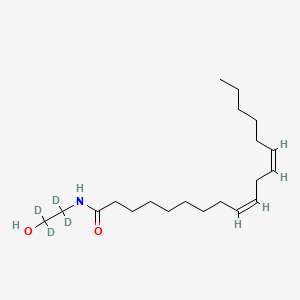

Linoleoyl ethanolamide-d4

Description

Properties

IUPAC Name |

(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-UKNLGWMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Linoleoyl Ethanolamide-d4 and its Unlabeled Counterpart

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that is gaining attention for its potential role in modulating inflammation and other physiological processes. While structurally related to the endocannabinoid anandamide (AEA), LEA exhibits distinct pharmacological properties, including weak affinity for the canonical cannabinoid receptors CB1 and CB2. Its deuterated isotopologue, Linoleoyl ethanolamide-d4 (LEA-d4), serves as an indispensable tool for the accurate quantification of endogenous LEA in complex biological matrices. This technical guide provides a comprehensive overview of LEA and LEA-d4, detailing their functions, relevant signaling pathways, and key experimental protocols for their study.

Introduction to Linoleoyl Ethanolamide and its Deuterated Analog

Linoleoyl ethanolamide is a naturally occurring lipid mediator synthesized from linoleic acid and ethanolamine.[1] It belongs to the broader class of N-acylethanolamines, which are involved in a variety of physiological processes.[2] LEA has been detected in various tissues, including the brain and immune cells.[3]

This compound is a stable, isotopically labeled version of LEA, where four hydrogen atoms on the ethanolamine moiety have been replaced with deuterium.[4] This mass shift makes it an ideal internal standard for quantitative analysis of LEA using mass spectrometry-based techniques, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z).[4]

Biological Functions and Mechanism of Action

Linoleoyl ethanolamide is recognized for its anti-inflammatory properties.[5] Studies have shown that LEA can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, in immune cells.[5] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Unlike anandamide, LEA is a weak ligand for the cannabinoid receptors CB1 and CB2.[3][6] Its biological effects are therefore considered to be largely independent of direct CB1/CB2 receptor activation.[3] LEA has also been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of anandamide and other NAEs.[3] This inhibition may contribute to its overall pharmacological profile by increasing the levels of other endogenous lipid mediators.

Quantitative Data Summary

The following tables summarize key quantitative data for Linoleoyl ethanolamide based on published literature.

Table 1: Receptor Binding Affinity and Enzyme Inhibition

| Target | Parameter | Value | Species | Reference |

| Cannabinoid Receptor 1 (CB1) | Ki | 10 µM | [3][6] | |

| Cannabinoid Receptor 2 (CB2) | Ki | 25 µM | [3][6] | |

| Fatty Acid Amide Hydrolase (FAAH) | Ki | 9.0 µM | Human | [3] |

Table 2: In Vivo Potency

| Assay | Parameter | Value | Species | Reference |

| Catalepsy | ED50 | 26.5 mg/kg | Mouse | [3] |

Key Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

Linoleoyl ethanolamide has been demonstrated to exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the putative point of inhibition by LEA.

Figure 1. Proposed mechanism of LEA-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Quantification of Linoleoyl Ethanolamide in Plasma by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of LEA and other NAEs in human plasma.

Materials:

-

Human plasma

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

Ammonium formate

-

96-well protein precipitation plate

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

To 50 µL of human plasma in a 96-well plate, add a known amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the extracted sample onto the HPLC system.

-

Use a C18 column with a gradient elution mobile phase consisting of acetonitrile and 5 mM ammonium formate in water.

-

Set a flow rate of 0.30 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for both LEA and LEA-d4 using Selected Reaction Monitoring (SRM). A common transition for NAEs is [M+H]+ → m/z 62.

-

-

-

Data Analysis:

-

Quantify the amount of LEA in the plasma samples by comparing the peak area ratio of endogenous LEA to the LEA-d4 internal standard against a standard curve.

-

References

- 1. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. | Semantic Scholar [semanticscholar.org]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of Linoleoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl ethanolamide (LEA) is an endogenous fatty acid ethanolamide that belongs to the family of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. These molecules, including the well-known endocannabinoid anandamide, are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of LEA, its natural biosynthetic and degradation pathways, and detailed experimental protocols relevant to its study.

Chemical Synthesis of Linoleoyl Ethanolamide

The chemical synthesis of linoleoyl ethanolamide can be efficiently achieved through the amidation of methyl linoleate with ethanolamine, utilizing sodium methoxide as a catalyst. This method is noted for its effectiveness, speed, and mild reaction conditions, making it scalable for larger quantities.[1][2][3][4][5][6][7]

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Linoleate | 0.5 mmol | [1][2][3][4][5][6][7] |

| Ethanolamine | 5 mmol | [1][2][3][4][5][6][7] |

| Catalyst | ||

| Sodium Methoxide (5.4 M in Methanol) | 15 µL | [1][2][3][4][5][6][7] |

| Reaction Conditions | ||

| Temperature | 30°C | [1][2][3][4][5][6][7] |

| Time | 1 hour | [1][2][3][4][5][6][7] |

| Yield | ||

| Crude Product | 97.2% | [1][2][3][4][5][6][7] |

| Large Scale | 95.9% | [1][2][3][4][5][6][7] |

Experimental Protocol: Chemical Synthesis

Objective: To synthesize linoleoyl ethanolamide from methyl linoleate and ethanolamine.

Materials:

-

Methyl linoleate

-

Ethanolamine

-

Sodium methoxide (5.4 M in methanol)

-

Reaction vessel

-

Magnetic stirrer

-

Temperature-controlled water bath

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine 0.5 mmol of methyl linoleate with 5 mmol of ethanolamine.

-

With continuous stirring, add 15 µL of 5.4 M sodium methoxide in methanol to the reaction mixture.

-

Maintain the reaction at 30°C for 1 hour using a temperature-controlled water bath.

-

After 1 hour, remove the excess ethanolamine from the crude reaction mixture using a rotary evaporator.

-

The resulting product is linoleoyl ethanolamide, which can be further purified if necessary.

Enzymatic Synthesis of Linoleoyl Ethanolamide

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, particularly immobilized Candida antarctica lipase B (Novozyme 435), have been shown to effectively catalyze the synthesis of N-acylethanolamines.[2][8][9][10] This can be achieved either through direct condensation of a fatty acid with ethanolamine or via aminolysis of a fatty acid ester.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Unsaturated Fatty Acid (e.g., Linoleic Acid) | 1 molar equivalent | [8][9][10] |

| Ethanolamine | 1 molar equivalent | [8][9][10] |

| Catalyst | ||

| Candida antarctica Lipase B (Novozyme 435) | Varies (typically by weight of substrates) | [2][8][9][10] |

| Reaction Conditions | ||

| Solvent | Hexane | [8][9][10] |

| Temperature | 40°C | [8][9][10] |

| Time | 15 hours | [10] |

| Yield | ||

| Amide Product | 80-88% | [8][9] |

Experimental Protocol: Enzymatic Synthesis

Objective: To synthesize linoleoyl ethanolamide using immobilized lipase.

Materials:

-

Linoleic acid

-

Ethanolamine

-

Immobilized Candida antarctica lipase B (Novozyme 435)

-

Hexane

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a screw-capped flask, dissolve linoleic acid and ethanolamine in a 1:1 molar ratio in hexane.

-

Add the immobilized lipase (e.g., 10% by weight of the substrates) to the reaction mixture.

-

Incubate the mixture at 40°C with constant shaking or stirring for 15 hours.

-

After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

-

Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

-

Purify the linoleoyl ethanolamide using silica gel column chromatography with a hexane/ethyl acetate gradient.

Biosynthesis and Degradation of Linoleoyl Ethanolamide

The endogenous levels of linoleoyl ethanolamide are tightly regulated by a balance between its synthesis and degradation.

Biosynthesis Pathway

The primary biosynthetic route for NAEs involves the enzymatic conversion of N-acyl-phosphatidylethanolamines (NAPEs).

The biosynthesis begins with the transfer of a linoleoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT), forming N-linoleoyl-phosphatidylethanolamine. Subsequently, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the NAPE to yield linoleoyl ethanolamide and phosphatidic acid.[3][8][11] Alternative, NAPE-PLD-independent pathways for NAE biosynthesis also exist.[11][12]

Degradation Pathway

The signaling actions of linoleoyl ethanolamide are terminated by enzymatic hydrolysis, primarily by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA).

FAAH is a membrane-bound serine hydrolase that degrades a broad range of fatty acid amides.[4][6][13] NAAA is a lysosomal cysteine hydrolase with a preference for saturated and monounsaturated NAEs, but it can also hydrolyze polyunsaturated NAEs.[12][14][15] Both enzymes catalyze the hydrolysis of LEA into linoleic acid and ethanolamine.

Experimental Protocols for Enzyme Activity Assays

NAPE-PLD Activity Assay (Fluorometric)

This assay measures NAPE-PLD activity using a fluorogenic NAPE analog.

Materials:

-

HEK293T cells overexpressing NAPE-PLD (or tissue homogenate)

-

Fluorogenic NAPE substrate (e.g., PED6)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare membrane protein lysates from NAPE-PLD overexpressing cells or tissue homogenates.

-

In a 96-well plate, add the assay buffer, the test compound (or vehicle), and the membrane protein lysate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the fluorogenic NAPE substrate.

-

Measure the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths.

FAAH Activity Assay (Fluorometric)

This assay quantifies FAAH activity by measuring the release of a fluorophore from a synthetic substrate.

Materials:

-

Cell or tissue homogenates containing FAAH

-

FAAH-specific fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

96-well white or black plates

-

Fluorescence plate reader

Procedure:

-

Prepare cell or tissue homogenates in ice-cold FAAH Assay Buffer.

-

In a 96-well plate, add the sample homogenate.

-

Prepare a reaction mix containing the FAAH fluorogenic substrate.

-

Initiate the reaction by adding the reaction mix to the wells.

-

Measure the fluorescence kinetically at 37°C with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

NAAA Activity Assay (LC-MS/MS)

This method quantifies NAAA activity by measuring the formation of the fatty acid product.

Materials:

-

Lysosomal extracts from cells or tissue homogenates

-

N-linoleoyl ethanolamide (substrate)

-

NAAA assay buffer (e.g., 100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5)

-

Internal standard (e.g., deuterated linoleic acid)

-

Solvents for extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Incubate the lysosomal extract with linoleoyl ethanolamide in the NAAA assay buffer at 37°C.

-

Terminate the reaction by adding a cold mixture of chloroform/methanol containing the internal standard.

-

Separate the organic and aqueous phases by centrifugation.

-

Evaporate the organic phase and reconstitute the residue in a suitable solvent.

-

Analyze the sample by LC-MS/MS to quantify the amount of linoleic acid produced.

Quantitative Analysis of Linoleoyl Ethanolamide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of linoleoyl ethanolamide in biological matrices.

Quantitative Data for LC-MS/MS Analysis

| Parameter | Value/Description | Reference |

| Sample Type | Human Plasma | [16][17] |

| Sample Volume | 50 µL | [16][17] |

| Sample Preparation | Protein precipitation | [16][17] |

| Chromatography | ||

| Column | Phenomenex Gemini C6-Phenyl (2.1 mm x 50 mm, 5 µm) | [16][17] |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate | [16][17] |

| Flow Rate | 0.30 mL/min | [16][17] |

| Elution | Gradient | [16][17] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Electrospray (ESI+) | [16][17] |

| MS/MS Transition | [M+H]+ -> m/z 62 | [16][17] |

| Performance | ||

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [16][17] |

| Inter-assay Precision and Accuracy | < 12% | [16][17] |

| Extraction Recovery | 40-100% | [16][17] |

Experimental Protocol: LC-MS/MS Quantification

Objective: To quantify linoleoyl ethanolamide in human plasma.

Materials:

-

Human plasma samples

-

Internal standard (e.g., deuterated linoleoyl ethanolamide or AEA-d8)

-

Acetonitrile

-

96-well protein precipitation plate

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer

-

Phenomenex Gemini C6-Phenyl column

-

Ammonium formate

Procedure:

-

To 50 µL of human plasma in a 96-well plate, add the internal standard.

-

Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient of acetonitrile and 5 mM ammonium formate on a C6-Phenyl column.

-

Detect and quantify linoleoyl ethanolamide using positive ion electrospray ionization and selected reaction monitoring (SRM) for the transition of the protonated molecule to the characteristic fragment ion (m/z 62).

-

Calculate the concentration of linoleoyl ethanolamide in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways of Linoleoyl Ethanolamide

While linoleoyl ethanolamide's signaling is not as extensively characterized as other NAEs, it is known to interact with several key pathways. It exhibits weak binding to the cannabinoid receptors CB1 and CB2.[18][19] LEA has also been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[20]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, biosynthesis, and analytical methodologies for linoleoyl ethanolamide. The detailed protocols and compiled quantitative data offer a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. A thorough understanding of these fundamental aspects of LEA chemistry and biology is crucial for elucidating its physiological roles and exploring its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of linoleoyl ethanolamide. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-...: Ingenta Connect [ingentaconnect.com]

- 9. research.wur.nl [research.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 14. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 15. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LIPID MAPS [lipidmaps.org]

- 20. Linoleoyl ethanolamide reduces lipopolysaccharide-induced inflammation in macrophages and ameliorates 2,4-dinitrofluorobenzene-induced contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Linoleoyl Ethanolamide-d4 in the Endocannabinoid System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide-d4 (LEA-d4) is a deuterated analog of linoleoyl ethanolamide (LEA), an endogenous fatty acid ethanolamide that interacts with the endocannabinoid system (ECS). While not a classical endocannabinoid, LEA and its deuterated counterpart are invaluable tools for researchers studying the intricate signaling pathways of the ECS. This technical guide provides a comprehensive overview of the role of LEA-d4, with a focus on its application as an internal standard, its interactions with key enzymes of the ECS, and its impact on associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction to the Endocannabinoid System and N-Acylethanolamines

The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, appetite, and pain perception[1][2]. The core components of the ECS are:

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-studied being N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2, which are the main targets of endocannabinoids.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (MAGL) for 2-AG[3][4].

N-acylethanolamines (NAEs) are a class of lipid signaling molecules that includes AEA as well as other structurally related compounds like oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and linoleoyl ethanolamide (LEA)[5]. While many NAEs do not bind to cannabinoid receptors with high affinity, they can modulate the ECS through various mechanisms, including the "entourage effect," where they inhibit the degradation of classical endocannabinoids[5].

This compound (LEA-d4): A Key Research Tool

This compound is a synthetic, deuterated version of LEA, containing four deuterium atoms at the 1,1',2, and 2' positions of the hydroxyethyl group[6]. The primary and most critical role of LEA-d4 in endocannabinoid research is its use as an internal standard for the accurate quantification of endogenous LEA in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7].

The use of deuterated standards is a gold-standard practice in quantitative mass spectrometry for several reasons[8][9][10]:

-

Similar Chemical and Physical Properties: Deuterated standards co-elute with the endogenous analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.

-

Distinct Mass-to-Charge Ratio (m/z): The increased mass due to deuterium incorporation allows the mass spectrometer to differentiate between the internal standard and the endogenous analyte.

-

Correction for Sample Loss and Matrix Effects: By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or variations in ionization due to matrix effects can be accurately corrected for, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of LEA using LEA-d4 by LC-MS/MS

The following is a generalized protocol for the quantification of LEA in a biological matrix (e.g., plasma, brain tissue) using LEA-d4 as an internal standard. Researchers should optimize the parameters for their specific instrumentation and sample type.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound (LEA-d4) internal standard solution (e.g., 10 ng/mL in methanol)

-

Extraction solvent (e.g., ice-cold acetonitrile)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add a known amount of the LEA-d4 internal standard solution (e.g., 10 µL of 10 ng/mL LEA-d4).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add a volume of ice-cold acetonitrile (e.g., 400 µL) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.

-

-

Solvent Evaporation:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution profile, for example, starting with a higher aqueous mobile phase and ramping up to a high organic mobile phase to elute the lipids.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both LEA and LEA-d4.

-

For example, for LEA: [M+H]+ → m/z 62 (corresponding to the ethanolamine head group).

-

For LEA-d4: [M+H]+ → m/z 66 (corresponding to the deuterated ethanolamine head group).

-

-

-

Quantification:

-

Calculate the peak area ratio of the endogenous LEA to the LEA-d4 internal standard.

-

Determine the concentration of LEA in the original sample by comparing this ratio to a standard curve generated with known concentrations of non-deuterated LEA and a fixed concentration of LEA-d4.

-

Visualization of the LC-MS/MS Workflow

Caption: Workflow for the quantification of LEA using LEA-d4.

Interaction of Linoleoyl Ethanolamide with the Endocannabinoid System

While its deuterated form is primarily an analytical tool, the biological activities of linoleoyl ethanolamide itself are of significant interest to researchers. LEA interacts with the ECS at multiple levels, primarily through its effects on metabolic enzymes and, to a lesser extent, direct receptor binding.

Interaction with Cannabinoid Receptors

LEA exhibits weak affinity for both the CB1 and CB2 receptors.[6][11] This suggests that at physiological concentrations, direct activation of these receptors is unlikely to be its primary mechanism of action.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A more significant interaction of LEA with the ECS is its ability to inhibit FAAH, the primary enzyme responsible for the degradation of anandamide.[6] By inhibiting FAAH, LEA can increase the endogenous levels of anandamide, leading to an indirect potentiation of cannabinoid receptor signaling. This is a key aspect of the "entourage effect." LEA itself is also a substrate for FAAH and is hydrolyzed by the enzyme.[6]

Interaction with Monoacylglycerol Lipase (MAGL)

The direct interaction of LEA with MAGL, the enzyme that degrades 2-AG, is less well-characterized in the currently available literature. However, understanding the broader enzymatic profile of NAEs is crucial for interpreting experimental results.

Quantitative Data on LEA Interactions

The following table summarizes the key quantitative data regarding the interaction of LEA with components of the endocannabinoid system.

| Parameter | Target | Value | Species | Reference |

| Ki | CB1 Receptor | 10 µM | Not Specified | [6][11] |

| Ki | CB2 Receptor | 25 µM | Not Specified | [6][11] |

| Ki | FAAH | 9.0 µM | Human | [6] |

Signaling Pathways Modulated by Linoleoyl Ethanolamide

Beyond its direct interactions with the core components of the ECS, LEA has been shown to modulate other intracellular signaling pathways, some in a cannabinoid receptor-independent manner.

MAP Kinase Pathway

LEA can increase the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway, and subsequently enhance AP-1-dependent transcription.[6][12] This effect appears to be independent of CB1 and CB2 receptor activation.

Caption: LEA-induced ERK/AP-1 signaling pathway.

NF-κB Signaling Pathway

LEA has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway in macrophages.[] This is a significant finding, as NF-κB is a critical regulator of the inflammatory response.

Caption: LEA-mediated inhibition of NF-κB signaling.

Detailed Experimental Methodologies

For the benefit of researchers, this section provides more detailed insights into the methodologies used to characterize the interactions of LEA with the endocannabinoid system.

FAAH Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of LEA on FAAH activity.

Principle: This assay measures the ability of a test compound (LEA) to inhibit the FAAH-catalyzed hydrolysis of a fluorescent or radiolabeled substrate.

Generalized Protocol:

-

Enzyme Source: Use recombinant human FAAH or a microsomal preparation from cells or tissues expressing FAAH.

-

Substrate: A common substrate is N-arachidonoyl-N'-(7-amino-4-methylcoumarin-3-yl)amide (AMCA-anandamide), which releases a fluorescent product upon hydrolysis. Alternatively, radiolabeled anandamide ([³H]-AEA) can be used, and the release of [³H]-ethanolamine is measured.

-

Assay Procedure:

-

In a microplate, add the FAAH enzyme preparation to a buffer solution.

-

Add varying concentrations of LEA (the inhibitor).

-

Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Measure the product formation (fluorescence or radioactivity).

-

-

Data Analysis:

-

Plot the percentage of FAAH activity against the logarithm of the LEA concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.

-

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of LEA for CB1 and CB2 receptors.

Principle: This is a competitive binding assay that measures the ability of a test compound (LEA) to displace a high-affinity radiolabeled ligand from the cannabinoid receptors.

Generalized Protocol:

-

Receptor Source: Use cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A commonly used high-affinity cannabinoid receptor agonist is [³H]CP-55,940.

-

Assay Procedure:

-

In test tubes, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of LEA (the competitor).

-

Incubate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the LEA concentration.

-

Fit the data to a competition binding curve to determine the IC50 value (the concentration of LEA that displaces 50% of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart, LEA, in biological systems. The non-deuterated lipid, LEA, is an active modulator of the endocannabinoid system and other signaling pathways. While it exhibits weak direct affinity for cannabinoid receptors, its ability to inhibit FAAH and modulate key signaling cascades like MAP kinase and NF-κB pathways highlights its potential role in a variety of physiological and pathophysiological processes. This technical guide provides researchers with the fundamental data and methodological insights necessary to effectively utilize LEA-d4 in their studies and to further explore the biological significance of LEA within the complex landscape of lipid signaling.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aobious.com [aobious.com]

The Biological Significance of Deuterated Linoleoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological significance of deuterated linoleoyl ethanolamide (d-LEA). While direct experimental data on d-LEA is limited, this document synthesizes the known biological activities of linoleoyl ethanolamide (LEA) with the established principles of deuterium-based kinetic isotope effects on polyunsaturated fatty acids (PUFAs). By reinforcing the metabolically susceptible positions of LEA with deuterium, it is hypothesized that d-LEA will exhibit enhanced metabolic stability, leading to prolonged and potentially more potent therapeutic effects. This guide provides a comprehensive overview of the relevant signaling pathways, proposes experimental protocols for the investigation of d-LEA, and presents quantitative data for LEA to serve as a benchmark for future studies.

Introduction: The Rationale for Deuterating Linoleoyl Ethanolamide

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine involved in various physiological processes, including inflammation and energy metabolism.[1][2] It is structurally related to the endocannabinoid anandamide and is known to interact with components of the endocannabinoid system, albeit with a different pharmacological profile.[3][4] LEA exhibits weak affinity for the cannabinoid receptors CB1 and CB2 but has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other N-acylethanolamines.[4][5] Furthermore, LEA has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1]

The therapeutic potential of LEA is limited by its rapid metabolic degradation. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific metabolically vulnerable sites can significantly slow down enzymatic reactions due to the kinetic isotope effect (KIE).[6][7] This strategy has been successfully employed to enhance the pharmacokinetic profiles of various drugs.[8][9] In the context of polyunsaturated fatty acids (PUFAs), deuteration of the bis-allylic positions has been shown to inhibit lipid peroxidation, a key process in cellular damage and various pathologies.[10][11]

This guide posits that deuterating LEA at its metabolically susceptible linoleoyl chain will result in a novel molecule, d-LEA, with enhanced metabolic stability and, consequently, amplified and prolonged biological activity. The primary hypothesized advantages of d-LEA over LEA are:

-

Increased half-life: Reduced susceptibility to enzymatic degradation by FAAH and other lipoxygenases.

-

Enhanced therapeutic efficacy: Prolonged engagement with its biological targets due to higher systemic exposure.

-

Reduced metabolite-related toxicity: A potential decrease in the formation of reactive metabolites.

Quantitative Data Summary

To date, no specific quantitative data for deuterated linoleoyl ethanolamide has been published. The following table summarizes the available quantitative data for non-deuterated linoleoyl ethanolamide to provide a baseline for future comparative studies.

| Parameter | Value | Species | Assay Method | Reference |

| Receptor Binding Affinity (Ki) | ||||

| Cannabinoid Receptor 1 (CB1) | 10 µM | Radioligand Binding Assay ([3H]CP-55,940) | [3][4] | |

| Cannabinoid Receptor 2 (CB2) | 25 µM | Radioligand Binding Assay ([3H]CP-55,940) | [3][4] | |

| Enzyme Inhibition (Ki) | ||||

| Fatty Acid Amide Hydrolase (FAAH) | 9.0 µM | Human | Inhibition of AEA hydrolysis | [4] |

| In Vivo Potency (ED50) | ||||

| Catalepsy | 26.5 mg/kg | Mouse | [4] |

Signaling Pathways

Linoleoyl ethanolamide is known to modulate the NF-κB signaling pathway, a key regulator of inflammation. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.

Caption: Proposed mechanism of d-LEA's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Proposed Experimental Protocols

The following protocols are adapted from established methodologies and are proposed for the characterization of deuterated linoleoyl ethanolamide.

Synthesis of Deuterated Linoleoyl Ethanolamide (d-LEA)

This protocol is a proposed adaptation for the synthesis of d-LEA, based on a known method for LEA synthesis.[12]

-

Objective: To synthesize d-LEA by reacting deuterated methyl linoleate with ethanolamine.

-

Materials:

-

Deuterated methyl linoleate (specifically deuterated at the bis-allylic positions)

-

Ethanolamine

-

Sodium methoxide in methanol

-

Anhydrous solvents

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve deuterated methyl linoleate (0.5 mmol) in an appropriate solvent.

-

Add an excess of ethanolamine (5 mmol).

-

Add sodium methoxide in methanol (5.4 mol/L, 15 µL) as a catalyst.

-

Stir the reaction mixture at 30°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethanolamine under reduced pressure.

-

Purify the crude product by column chromatography to obtain d-LEA.

-

Confirm the structure and deuterium incorporation by mass spectrometry and NMR spectroscopy.

-

In Vitro FAAH Inhibition Assay

This fluorometric assay is designed to determine the inhibitory potential of d-LEA on FAAH activity.

-

Objective: To determine the IC50 value of d-LEA for FAAH.

-

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

d-LEA stock solution (in DMSO)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of d-LEA in assay buffer.

-

In the microplate, add the FAAH enzyme to each well.

-

Add the d-LEA dilutions to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence intensity (excitation/emission ~360/460 nm) kinetically for 15-30 minutes.

-

Calculate the rate of reaction for each d-LEA concentration.

-

Plot the percentage of FAAH inhibition against the logarithm of the d-LEA concentration to determine the IC50 value.

-

Quantification of d-LEA in Plasma by LC-MS/MS

This method is for the quantitative analysis of d-LEA in biological matrices.

-

Objective: To determine the pharmacokinetic profile of d-LEA in plasma.

-

Materials:

-

Plasma samples

-

Internal standard (e.g., d4-LEA or other deuterated N-acylethanolamine)

-

Acetonitrile for protein precipitation

-

HPLC system coupled with a tandem mass spectrometer

-

C18 reverse-phase HPLC column

-

-

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding cold acetonitrile, vortex, and centrifuge.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect d-LEA and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for d-LEA will need to be determined based on its exact mass.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of d-LEA.

-

Quantify the concentration of d-LEA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of deuterated linoleoyl ethanolamide.

Caption: A generalized experimental workflow for the preclinical development of deuterated linoleoyl ethanolamide.

Conclusion and Future Directions

Deuterated linoleoyl ethanolamide represents a promising, yet underexplored, therapeutic candidate. Based on the established principles of the kinetic isotope effect and the known biological activities of LEA, d-LEA is hypothesized to possess a superior pharmacokinetic profile and enhanced efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic investigation of d-LEA's biological significance. Future research should focus on the synthesis and purification of d-LEA, followed by rigorous in vitro and in vivo characterization to validate the hypotheses presented herein. The successful development of d-LEA could pave the way for a new class of metabolically robust drugs for the treatment of inflammatory and other related disorders.

References

- 1. Synthesis of linoleoyl ethanolamide. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Linoleoyl Ethanolamide [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. towardsdatascience.com [towardsdatascience.com]

- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 10. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Linoleoyl Ethanolamide

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest for its diverse biological activities, including anti-inflammatory, metabolic, and neuromodulatory effects. This guide provides a comprehensive overview of the current understanding of LEA's mechanisms of action, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions.

Data Presentation

The following tables summarize the key quantitative data regarding the interaction of Linoleoyl ethanolamide with its primary molecular targets.

Table 1: Receptor Binding and Enzyme Inhibition Data for Linoleoyl Ethanolamide

| Target | Species | Assay Type | Parameter | Value | Reference(s) |

| Cannabinoid Receptor 1 (CB1) | Human | Radioligand Displacement Assay | Kᵢ | 10 µM | [1] |

| Cannabinoid Receptor 2 (CB2) | Human | Radioligand Displacement Assay | Kᵢ | 25 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Human | Enzyme Inhibition Assay | Kᵢ | 9.0 µM |

Table 2: In Vivo Efficacy of Linoleoyl Ethanolamide

| Animal Model | Species | Effect | Parameter | Value | Reference(s) |

| Catalepsy | Mouse | Induction of catalepsy | ED₅₀ | 26.5 mg/kg |

Core Mechanisms of Action

Linoleoyl ethanolamide exerts its biological effects through multiple mechanisms, primarily involving the endocannabinoid system and inflammatory signaling pathways.

Interaction with the Endocannabinoid System

LEA interacts with key components of the endocannabinoid system, albeit with lower affinity compared to the archetypal endocannabinoid anandamide (AEA).

-

Cannabinoid Receptors (CB1 and CB2): LEA demonstrates weak binding affinity for both CB1 and CB2 receptors, with Kᵢ values of 10 µM and 25 µM, respectively[1]. This suggests that at physiological concentrations, direct activation of cannabinoid receptors is likely not the primary mechanism of action for many of its observed effects.

-

Fatty Acid Amide Hydrolase (FAAH): LEA is both a substrate for and a competitive inhibitor of FAAH, the primary enzyme responsible for the degradation of NAEs. It inhibits the hydrolysis of anandamide with a Kᵢ value of 9.0 µM. By competing for FAAH, LEA can increase the levels of other endogenous NAEs, such as anandamide, thereby indirectly modulating endocannabinoid signaling.

Anti-Inflammatory Effects via NF-κB Signaling

A significant body of evidence points to the potent anti-inflammatory properties of LEA, primarily mediated through the inhibition of the NF-κB signaling pathway.

In mouse RAW264.7 macrophages, LEA has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, LEA inhibits the LPS-induced increase in cyclooxygenase-2 (COX-2) and prostaglandin E₂ (PGE₂) levels. Mechanistically, LEA suppresses the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit[2]. This inhibition of NF-κB activation is a key mechanism underlying its anti-inflammatory effects.

G Protein-Coupled Receptor 119 (GPR119) Activation

LEA, along with other NAEs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), has been identified as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis and incretin hormone secretion[3][4]. Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which can stimulate the release of glucagon-like peptide-1 (GLP-1)[3].

Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction

There is evidence to suggest that LEA can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation[5]. The activation of TRPV1 by other NAEs is well-documented, and it is plausible that LEA contributes to nociceptive signaling through this channel, although the precise functional consequences of this interaction require further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the anti-inflammatory effects of LEA.

Caption: Molecular mechanisms of Linoleoyl Ethanolamide action.

Caption: GPR119 signaling pathway activated by Linoleoyl Ethanolamide.

Caption: Experimental workflow for studying LEA's anti-inflammatory effects.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of LEA for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Washing buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known non-radioactive cannabinoid ligand (e.g., WIN 55,212-2).

-

Test compound: Linoleoyl ethanolamide dissolved in DMSO.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the receptor membrane preparations with various concentrations of LEA and a fixed concentration of [³H]CP-55,940 in the binding buffer.

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold washing buffer to separate bound from free radioligand.

-

Determine the amount of radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding (determined in the presence of an excess of unlabeled ligand) from the total binding.

-

Determine the IC₅₀ value (concentration of LEA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory potency (Kᵢ) of LEA on FAAH activity.

Materials:

-

Recombinant human FAAH enzyme.

-

FAAH assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

FAAH substrate: AMC-arachidonoyl amide.

-

Test compound: Linoleoyl ethanolamide dissolved in DMSO.

-

Fluorescence microplate reader.

Procedure:

-

In a 96-well plate, add the FAAH assay buffer, FAAH enzyme, and various concentrations of LEA.

-

Incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the FAAH substrate.

-

Monitor the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time, which corresponds to the enzymatic hydrolysis of the substrate to the fluorescent product, 7-amino-4-methylcoumarin (AMC).

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the LEA concentration and fitting the data to a dose-response curve.

-

The Kᵢ can be determined from the IC₅₀ value if the mechanism of inhibition is competitive.

In Vitro Anti-Inflammatory Assay (LPS-stimulated RAW264.7 Macrophages)

Objective: To evaluate the effect of LEA on the production of pro-inflammatory mediators in macrophages.

Materials:

-

RAW264.7 macrophage cell line.

-

Complete DMEM medium (supplemented with 10% FBS and antibiotics).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound: Linoleoyl ethanolamide.

-

Reagents for ELISA (for cytokine measurement), Western blotting (for protein expression), and RT-qPCR (for gene expression).

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of LEA for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

For cytokine analysis: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

-

For protein analysis: Lyse the cells and determine the expression levels of proteins such as COX-2, iNOS, and phosphorylated NF-κB p65 by Western blotting.

-

For gene expression analysis: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory genes.

In Vivo Anti-Inflammatory Assay (DNFB-Induced Contact Dermatitis in Mice)

Objective: To assess the in vivo anti-inflammatory efficacy of LEA in a model of allergic contact dermatitis.

Materials:

-

BALB/c or C57BL/6 mice.

-

2,4-Dinitrofluorobenzene (DNFB).

-

Vehicle (e.g., acetone:olive oil, 4:1).

-

Test compound: Linoleoyl ethanolamide solution.

-

Caliper for measuring ear thickness.

Procedure:

-

Sensitization: On day 0, apply a solution of DNFB (e.g., 0.5%) to a shaved area on the abdomen or back of the mice.

-

Challenge: On day 5, apply a lower concentration of DNFB (e.g., 0.2%) to the inner and outer surfaces of one ear. Apply the vehicle to the contralateral ear as a control.

-

Treatment: Topically apply the LEA solution to the challenged ear at specified time points after the challenge.

-

Measurement: Measure the thickness of both ears using a caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge. The difference in thickness between the DNFB-challenged and vehicle-treated ears represents the degree of ear swelling.

-

Histological and Biochemical Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining to assess immune cell infiltration) and for the measurement of pro-inflammatory cytokine levels by ELISA or RT-qPCR.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms | MDPI [mdpi.com]

Discovery and history of N-acylethanolamines

An In-Depth Technical Guide to the Discovery and History of N-Acylethanolamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators derived from the condensation of a fatty acid with ethanolamine.[1][2] These molecules, once considered mere biological artifacts of tissue damage, are now recognized as crucial signaling lipids in a vast array of physiological processes across diverse multicellular organisms.[3] The NAE family includes a variety of molecules, with their biological activities largely dependent on the nature of their fatty acyl groups.[2] The most renowned member of this family is N-arachidonoylethanolamine (AEA), more commonly known as anandamide, the first identified endogenous ligand for the cannabinoid receptors.[1][4] The discovery of anandamide was a watershed moment, unveiling the existence of the endocannabinoid system (ECS) and revolutionizing our understanding of neuromodulation, inflammation, and cellular homeostasis. This guide provides a detailed technical overview of the historical milestones, key experiments, and signaling pathways related to the discovery and study of N-acylethanolamines.

Early Observations: From Curiosity to Obscurity (1950s-1980s)

The story of NAEs begins long before the characterization of the endocannabinoid system. In the 1950s, researchers first identified a lipid with anti-inflammatory properties in extracts from egg yolk, soy lecithin, and peanut meal.[5][6] This compound was identified in 1957 and named palmitoylethanolamide (PEA), an NAE derived from palmitic acid.[6] Subsequent studies between the 1950s and 1970s confirmed that PEA possessed anti-inflammatory and immune-modulating activities.[6][7]

However, the scientific community's interest in these molecules was limited. For two decades, many lipid chemists regarded NAEs as minor, biologically insignificant byproducts of tissue damage.[3] A significant hurdle was the lack of a clear mechanism of action, which led to a decline in research during the 1980s.[6] The biological context required to understand the profound importance of NAEs would not emerge until researchers began to unravel the molecular pharmacology of cannabis.

The Paradigm Shift: Unveiling the Endocannabinoid System

The path to understanding NAEs was paved by research into the effects of the cannabis plant. A series of landmark discoveries provided the necessary framework for the subsequent identification of endogenous NAE signaling.

-

1964: Identifying the Agonist: Israeli scientists Raphael Mechoulam and Yechiel Gaoni isolated and identified delta-9-tetrahydrocannabinol (THC) as the primary psychoactive component of cannabis.[4][8] This provided a specific chemical tool to probe the body's response to cannabinoids.

-

1988: Finding the Receptor: A pivotal breakthrough occurred when a U.S. government-funded study at the St. Louis University School of Medicine, led by Allyn Howlett and her graduate student William Devane, determined that the mammalian brain possesses specific receptor sites that are activated by THC.[4][8][9] This cannabinoid receptor, later named CB1, was found to be more abundant in the mammalian brain than any other G-protein-coupled receptor (GPCR).[4][8]

-

1990: Cloning the Receptor: Two years later, Lisa Matsuda and her colleagues at the National Institute of Mental Health (NIMH) pinpointed and cloned the exact DNA sequence encoding the THC-sensitive receptor in the rat brain.[8]

The discovery of a specific, abundant receptor for a plant-derived compound strongly suggested that the body must produce its own endogenous ligand to activate this system. This hypothesis set the stage for the most significant discovery in the history of NAEs.

The "Bliss" Molecule: The Discovery of Anandamide

In 1992, the search for an endogenous cannabinoid ligand culminated in a landmark discovery by Raphael Mechoulam, William Devane, and Lumir Hanus at the Hebrew University in Jerusalem.[4][9][10] By examining pig brain tissue, they successfully isolated the first endogenous cannabinoid.[1][4][11] They named the compound anandamide , derived from the Sanskrit word "ananda," meaning "joy, bliss, delight," a nod to its potential mood-altering effects.[1][4][9]

Chemically identified as N-arachidonoylethanolamine (AEA), an NAE of arachidonic acid, anandamide was shown to bind to and activate the CB1 receptor.[1][3] This discovery was transformative, as it not only identified the first "endocannabinoid" but also firmly established NAEs as a class of critical signaling molecules, dispelling their former status as biological artifacts.[3]

Expanding the System: The NAE Family and Beyond

The identification of anandamide opened the floodgates to further research, rapidly expanding the known components of the endocannabinoid system and the broader NAE family.

-

1993: The CB2 Receptor: Scientists identified a second type of cannabinoid receptor, CB2, which is predominantly present in the immune system, peripheral nervous system, and various internal organs.[4][9] This discovery highlighted the role of cannabinoid signaling in regulating inflammation.[4]

-

Further NAEs Identified: Following the discovery of anandamide, other NAEs were identified in mammalian tissues, including N-palmitoylethanolamide (PEA), N-oleoylethanolamine (OEA), and N-stearoylethanolamine (SEA).[12][13]

-

Diverse Mechanisms: Research revealed that not all NAEs function through the classical cannabinoid receptors. OEA, for instance, exerts anorexic effects by activating the nuclear receptor PPAR-alpha.[5][14] PEA, the first NAE discovered, does not bind to CB1 or CB2 but is thought to produce its anti-inflammatory and analgesic effects by activating PPAR-alpha and through an "entourage effect," where it enhances the signaling of other endocannabinoids like anandamide.[5][6]

N-Acylethanolamine Metabolism and Signaling Pathways

The biological activity of NAEs is tightly regulated by their synthesis and degradation. These metabolic pathways represent key targets for therapeutic intervention.

Biosynthesis of NAEs

NAEs are not stored in cells but are synthesized "on-demand" from membrane phospholipids in response to physiological stimuli.[15] The primary pathway involves two steps:

-

N-Acylation: An N-acyltransferase enzyme transfers a fatty acid from the sn-1 position of a donor phospholipid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[2][16]

-

NAPE Hydrolysis: The NAPE precursor is then hydrolyzed by a specific phospholipase D, NAPE-PLD, to release the NAE.[7][17]

Alternative pathways for NAE formation from NAPE have also been identified, involving enzymes such as phospholipase C (PLC) and α,β-hydrolase (ABHD4).[14]

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid Discovery Timeline | Project CBD [projectcbd.org]

- 5. nanobles.com [nanobles.com]

- 6. blog.metagenics.com [blog.metagenics.com]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. beyondthc.com [beyondthc.com]

- 9. History of the Endocannabinoid System – Cornbread Hemp® [cornbreadhemp.com]

- 10. ilae.org [ilae.org]

- 11. smithsonianmag.com [smithsonianmag.com]

- 12. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 15. Advances in the discovery of N-acylethanolamine acid amidase inhibitors. [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Linoleoyl Ethanolamide: A Comprehensive Technical Guide to its Role as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant signaling molecule with diverse physiological roles. As one of the most abundant NAEs in various tissues and even in certain foods, LEA is implicated in the regulation of energy balance, inflammation, and metabolic homeostasis.[1][2] This technical guide provides an in-depth overview of the current understanding of LEA, focusing on its biosynthesis, degradation, signaling pathways, and physiological effects. We present collated quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from fatty acids. While N-arachidonoylethanolamine (anandamide), N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA) have been extensively studied, the biological significance of linoleoyl ethanolamide (LEA), derived from the essential fatty acid linoleic acid, is increasingly being recognized.[1][2] LEA is found in significant concentrations in plasma, various tissues, and certain foods like cereals.[1][2] Its levels are observed to be elevated in overweight individuals, suggesting a role in metabolic regulation.[1][2] This guide will delve into the molecular mechanisms underlying the diverse functions of LEA.

Biosynthesis and Degradation

The endogenous levels of LEA are tightly regulated by a balance between its synthesis and degradation.

Biosynthesis

The primary pathway for LEA biosynthesis involves the "on-demand" enzymatic cleavage of a membrane phospholipid precursor, N-linoleoyl-phosphatidylethanolamine (NLPE). This process is generally understood to occur in two steps:

-

N-acylation of Phosphatidylethanolamine (PE): A linoleoyl group is transferred from a donor phospholipid to the amine head group of PE, forming NLPE. This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).

-

Release of LEA: NLPE is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield LEA and phosphatidic acid.[3]

While NAPE-PLD is considered a key enzyme, evidence suggests the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[3]

Degradation

The primary enzyme responsible for the degradation of LEA is the fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that breaks down LEA into linoleic acid and ethanolamine, thereby terminating its signaling activity.[4] LEA has been shown to be a competitive inhibitor of FAAH, which can indirectly potentiate the effects of other FAAH substrates like anandamide.[5]

Quantitative Data

The following tables summarize the available quantitative data for linoleoyl ethanolamide's interactions and physiological levels.

Table 1: Receptor Binding and Enzyme Inhibition

| Target | Parameter | Value | Species | Reference |

| Cannabinoid Receptor 1 (CB1) | Kᵢ | 10 µM | Not Specified | [2][5] |

| Cannabinoid Receptor 2 (CB2) | Kᵢ | 25 µM | Not Specified | [2][5] |

| Fatty Acid Amide Hydrolase (FAAH) | Kᵢ (inhibition of anandamide hydrolysis) | 9.0 µM | Human | [6] |

Table 2: Physiological and Pharmacological Levels

| Condition | Matrix | Concentration/Dose | Species | Effect | Reference |

| Overweight Humans (BMI > 25) | Plasma | Elevated levels (specific values not provided) | Human | Correlated with cholesterol and triglycerides | [1][2] |

| Diet-Induced Obese Rats | In vivo administration | 10 mg/kg i.p. daily for 14 days | Rat | Weight loss, reduced triglycerides, cholesterol, and inflammatory markers | [1][7] |

| DNFB-induced Contact Dermatitis | Topical application | 0.1 - 0.2 mg | Mouse | Suppressed ear swelling | [2] |

| Quantification Limit in Plasma | Plasma | 0.05 ng/mL (Lower Limit of Quantitation) | Human | - | [5][8] |

Signaling Pathways

LEA exerts its biological effects through interactions with multiple signaling pathways.

G Protein-Coupled Receptor 119 (GPR119) Activation

LEA is a potent agonist of GPR119, a Gαs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells.[9][10] Activation of GPR119 by LEA leads to an increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade is crucial for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis.[11][12] The intestinal levels of LEA have been shown to rise drastically after feeding, suggesting its role as a postprandial satiety signal mediated through GPR119.

GPR119 Signaling Pathway of LEA.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Interaction

While direct high-affinity binding of LEA to PPARα has not been conclusively demonstrated with specific binding constants, its structural analog OEA is a known high-affinity PPARα ligand.[10][13] It is proposed that LEA may also exert some of its effects through PPARα activation.[1] Activation of PPARα, a nuclear receptor, leads to the regulation of genes involved in lipid metabolism, including fatty acid oxidation.[1] In the liver of high-fat diet-fed rats, LEA treatment enhanced the expression of acetyl-CoA-oxidase (Acox) and Uncoupling protein-2 (Ucp2), both of which are downstream targets of PPARα, suggesting an indirect or direct activation of this pathway.[1][7]

Proposed PPARα Signaling Pathway of LEA.

Anti-inflammatory Signaling via NF-κB Inhibition

LEA has demonstrated potent anti-inflammatory effects. In macrophages, LEA suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][12] This anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] LEA has been shown to suppress the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][12]

Anti-inflammatory Action of LEA via NF-κB Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of linoleoyl ethanolamide.

Quantification of Linoleoyl Ethanolamide in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for NAE quantification.[5][8][14]

Objective: To accurately measure the concentration of LEA in plasma or tissue homogenates.

Materials:

-

Biological sample (plasma or tissue homogenate)

-

Deuterated LEA internal standard (LEA-d4)

-

Methanol, chloroform, and acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add a known amount of LEA-d4 internal standard.

-

Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and 5 mM ammonium formate and (B) acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LEA (e.g., m/z 324.3 → 62.1) and LEA-d4 (e.g., m/z 328.3 → 66.1).

-

Quantify the amount of LEA in the sample by comparing the peak area ratio of LEA to LEA-d4 against a standard curve.

-

Workflow for LEA Quantification by LC-MS/MS.

NAPE-PLD Activity Assay

This protocol is based on the use of a radiolabeled substrate.[3][7]

Objective: To measure the activity of NAPE-PLD in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Radiolabeled N-[¹⁴C]-linoleoyl-phosphatidylethanolamine substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Reaction termination solution (e.g., chloroform/methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell or tissue lysate (containing a known amount of protein) with the assay buffer.

-

Initiate the reaction by adding the radiolabeled N-[¹⁴C]-linoleoyl-phosphatidylethanolamine substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the termination solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

TLC Separation:

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate the product ([¹⁴C]-LEA) from the unreacted substrate.

-

-

Quantification:

-

Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials.

-

Quantify the amount of radioactivity in the product spot using a scintillation counter.

-

Calculate the NAPE-PLD activity as the amount of product formed per unit of time per amount of protein.

-

GPR119 Activation Assay (cAMP Measurement)

This protocol is a common method to assess the activation of Gαs-coupled receptors.[9]

Objective: To determine if LEA activates GPR119 and to measure its potency.

Materials:

-

Cells expressing GPR119 (e.g., transfected HEK293 cells or a cell line endogenously expressing the receptor)

-

Linoleoyl ethanolamide

-

Assay buffer (e.g., HBSS)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-